USP8 Potency and Selectivity vs. USP7
DUB-IN-1 demonstrates potent inhibition of USP8, with a reported IC50 value of 0.24 μM to 0.85 μM [1]. This places it among the more potent USP8 inhibitors in its class, showing superior potency compared to several other reported compounds. For example, Isoginkgetin, a recently identified USP8 inhibitor, exhibits a significantly higher IC50 of 12.68 μM [2]. Similarly, other structurally distinct USP8 inhibitors such as USP8-IN-2 and USP8-IN-3 have reported IC50 values of 6.0 μM and 4.0 μM, respectively .
| Evidence Dimension | USP8 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.24 - 0.85 μM |
| Comparator Or Baseline | Isoginkgetin: 12.68 μM; USP8-IN-2: 6.0 μM; USP8-IN-3: 4.0 μM |
| Quantified Difference | DUB-IN-1 is ~15- to 25-fold more potent than Isoginkgetin and ~7- to 16-fold more potent than USP8-IN-2/3 |
| Conditions | In vitro enzymatic assays against recombinant USP8 |
Why This Matters
Higher potency allows for the use of lower compound concentrations in cellular and in vivo studies, reducing the likelihood of off-target effects and improving the experimental window for observing USP8-specific biology.
- [1] Colombo M, et al. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes. ChemMedChem. 2010 Apr 6;5(4):552-8. View Source
- [2] Chen Y, et al. Isoginkgetin as a novel USP8 inhibitor discovered by structure-based virtual screening exerts anticancer effects in ovarian cancer. Eur J Med Chem. 2025 Nov 5;279:116985. View Source
